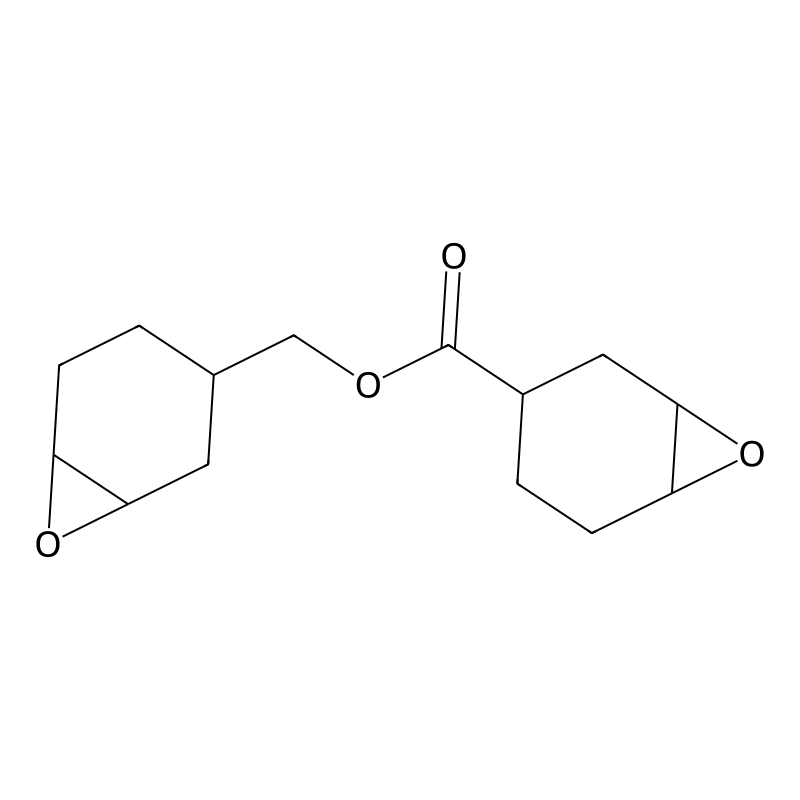3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Properties and Cationic Polymerization
- ECC is a colorless to light yellow liquid with a low viscosity [1]. This property makes it easy to process and formulate for various research applications.
- ECC undergoes cationic polymerization using specific initiators like thermolatent photoinitiators [1]. This polymerization process allows researchers to create crosslinked and insoluble networks (thermosets) with desired properties.
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
Research on Material Properties
- A significant area of research focuses on ECC's thermosets and their properties. Studies have shown that ECC-based thermosets exhibit excellent electrical insulating properties [1, 2]. This makes them potential candidates for electronic applications in research.
- Research also explores ECC's thermosets for their chemical resistance and adhesion properties [1, 3]. These properties are crucial for developing durable coatings and adhesives in various scientific fields.
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia: [2] Cas 2386-87-0 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Wholesale | Tetra Tetra: [3] TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Cas 2386-87-0 - Tetra Tetra:
Addressing Brittleness
- A major challenge with ECC homopolymers is their brittleness, limiting their applications. Researchers are exploring methods to overcome this by incorporating various modifiers into the ECC matrix [1].
- Strategies include adding elastomer particles (like rubber or silicone), inorganic fillers, or using plasticizers during polymerization with polyester polyols [1]. These modifications aim to improve the toughness and flexibility of ECC-based materials.
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, also known as 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, is a cycloaliphatic epoxy compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. It appears as a pale yellow to colorless transparent liquid and is characterized by its dual epoxide functionality, which enhances cross-linking capabilities when cured. This compound is primarily utilized in various industrial applications due to its excellent thermal stability, weather resistance, and low viscosity compared to other epoxy resins .
- Skin Irritation/Sensitization: Epoxy resins can cause skin irritation and allergic sensitization upon prolonged or repeated contact [].
- Eye Irritation: Contact with eyes can cause irritation and potential corneal damage [].
- Inhalation Hazards: Inhalation of epoxy fumes, particularly during heating or processing, can irritate the respiratory tract [].
- Flammability: While not readily flammable, epoxy resins can burn if exposed to high temperatures or open flames [].
The primary reaction mechanism for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves cationic polymerization. When exposed to heat or photoinitiators, it undergoes polymerization to form crosslinked thermosets. The presence of the epoxide groups allows for reactions with hydroxyl, carboxyl, or amine groups in polymers, facilitating the formation of complex networks that enhance mechanical properties and adhesion .
While specific biological activity data on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is limited, the compound's structural characteristics suggest potential interactions with biological systems. Generally, epoxy compounds can exhibit cytotoxicity or allergenic properties; thus, safety assessments are essential when considering their use in consumer products . Further studies are needed to elucidate its biological effects comprehensively.
The synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate typically involves the reaction of a bis-unsaturated ester with peracetic acid. This process yields the desired epoxy compound through epoxidation. An alternative method includes the Tishchenko reaction followed by epoxidation using a peracid . The synthesis parameters can be adjusted to optimize yield and purity based on specific application requirements.
This compound is widely utilized across various industries due to its favorable properties:
- Adhesives: Used in aerospace and automotive applications for strong bonding.
- Coatings: Applied as protective coatings due to its durability and resistance to environmental factors.
- Composites: Incorporated into composite materials for enhanced mechanical performance.
- Electrical Insulation: Serves as an insulating material in electronic components due to its excellent electrical properties .
Interaction studies on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily focus on its reactivity with other chemical species during polymerization. Research indicates that the presence of ester groups can influence reaction rates and mechanisms compared to other epoxy monomers without such functional groups. Additionally, studies have explored its compatibility with various fillers and additives to enhance performance characteristics in final products .
Several compounds share structural similarities with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate | C14H20O4 | Dual epoxide functionality; used in industrial applications |
| Epoxidized Soybean Oil | C18H34O5 | Derived from natural sources; used as a plasticizer |
| Bisphenol A Diglycidyl Ether | C21H22O4 | High thermal stability; commonly used in coatings |
| Cycloaliphatic Epoxy Resin | Variable | Excellent UV stability; used in electrical insulation |
The unique aspect of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate lies in its specific dual epoxide structure that facilitates superior cross-linking and adhesion properties compared to other similar compounds .
Physical Description
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 11 of 725 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 714 of 725 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (33.89%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
37042-87-8
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester: ACTIVE








